Comprehensive Technical Guide & Safety Data Profiling: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS 347405-65-6)
Comprehensive Technical Guide & Safety Data Profiling: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS 347405-65-6)
Executive Summary & Pharmacophore Rationale
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS 347405-65-6) is a highly specialized chemical intermediate utilized extensively in the design and synthesis of small-molecule receptor tyrosine kinase (RTK) inhibitors[1]. In modern drug development, the 6,7-dimethoxyquinoline scaffold is recognized as a "privileged structure" due to its exceptional ability to act as an ATP-competitive hinge-binder in oncogenic kinases such as c-MET, VEGFR2, and PDGFR[2][3].
Unlike its aniline counterparts, this specific derivative features a reactive phenol moiety. This structural nuance provides researchers with a versatile, hard nucleophile, enabling the orthogonal attachment of diverse linker and tail groups to optimize pharmacokinetic properties, overcome broad-spectrum kinase mutations, and enhance target selectivity[4].
Physicochemical Profiling & Molecular Causality
Understanding the physicochemical properties of 347405-65-6 is critical for predicting its reactivity, solubility, and handling requirements. The electron-rich nature of the dimethoxy groups enhances the basicity of the quinoline nitrogen, while the phenolic hydroxyl group provides a distinct site for functionalization.
Table 1: Physicochemical Properties and Mechanistic Implications
| Property | Value | Mechanistic Implication |
| Chemical Name | 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol | Core pharmacophore for multi-targeted TKIs. |
| CAS Number | 347405-65-6 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C17H15NO4 | - |
| Molecular Weight | 297.31 g/mol | Low molecular weight allows for the addition of complex tail moieties while remaining within Lipinski's Rule of 5. |
| Physical State | Solid (Powder) | Prone to aerosolization; requires strict dust control during handling. |
| Solubility | Soluble in DMF, DMSO; Insoluble in H2O | High lipophilicity necessitates polar aprotic solvents for synthetic reactions. |
| Reactive Moiety | Phenol (-OH) | Acts as a robust nucleophile upon deprotonation, ideal for SN2 alkylation or Mitsunobu etherification[5]. |
Hazard Identification & Toxicological Mechanisms
While specific in vivo toxicological data for this exact intermediate is limited, its hazard profile is extrapolated from its functional groups. It is classified under GHS as a skin, eye, and respiratory tract irritant.
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Mechanistic Toxicology: The quinoline nitrogen can undergo CYP450-mediated oxidation in biological systems, potentially forming reactive epoxides or N-oxides. Furthermore, the phenolic moiety is membrane-active; it is capable of disrupting lipid bilayers, which manifests as acute dermal and ocular irritation.
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Dust Inhalation Hazard: As a fine powder, inhalation can cause severe respiratory tract irritation. The basicity of the quinoline core alters the local pH of the mucosal membranes in the respiratory tract, exacerbating the inflammatory response.
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Causality / Mechanism |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Phenolic disruption of dermal lipid barriers. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct interaction of the basic quinoline nitrogen with ocular mucosa. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Particulate deposition and local pH alteration in the alveoli. |
Self-Validating Handling, Storage & Spill Protocols
To ensure a self-validating safety system, handling protocols must include built-in verification steps that confirm the integrity of the material and the environment.
Storage Conditions & Validation
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Protocol: Store in a tightly sealed container under an inert atmosphere (Argon or N2) at 2-8 °C, strictly protected from light.
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Causality: Phenols are highly susceptible to photo-oxidation, forming quinones which degrade the material and introduce reactive impurities into downstream syntheses. The inert atmosphere prevents this oxidative degradation.
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Validation Step: Perform periodic visual inspections and LC-MS analysis. The appearance of a dark discoloration (brown/black) in the normally off-white powder is a visual indicator of oxidation, instantly validating a failure in storage compliance.
Spill Response Workflow
When a spill occurs, the primary goal is to prevent the aerosolization of the powder, which would trigger the H335 inhalation hazard.
Self-validating spill response workflow minimizing aerosolization of hazardous particulates.
Experimental Workflow: O-Alkylation for Kinase Inhibitor Synthesis
The most common application of 347405-65-6 is the functionalization of the phenol group to build the "linker" and "tail" of a type II kinase inhibitor[4]. The following is a self-validating SN2 O-alkylation protocol.
Objective: Synthesize an aryl ether intermediate by coupling 347405-65-6 with an alkyl halide. Rationale: Potassium carbonate (K2CO3) is selected as the base because it is strong enough to deprotonate the phenol (pKa ~10) but not strong enough to cause unwanted side reactions with the quinoline core. DMF is used as a polar aprotic solvent to heavily solvate the potassium cation, leaving the phenoxide anion "naked" and maximizing its nucleophilicity.
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol in anhydrous DMF (0.2 M concentration).
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Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous K2CO3. Stir the suspension at room temperature for 30 minutes.
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Causality: This pre-stirring ensures complete deprotonation of the phenol. A slight deepening of the solution's color validates the formation of the highly nucleophilic phenoxide anion.
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Alkylation: Add 1.2 equivalents of the desired electrophile (e.g., an alkyl bromide) dropwise via syringe.
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Heating: Heat the reaction mixture to 80 °C under an inert atmosphere.
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Causality: Elevated temperature overcomes the activation energy barrier of the SN2 displacement, which is particularly necessary if the electrophile is sterically hindered.
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Self-Validation (Reaction Monitoring): After 4 hours, extract a 10 µL aliquot, quench in a microcentrifuge tube with water/EtOAc, and analyze the organic layer via LC-MS. The complete disappearance of the starting material mass (m/z 298 [M+H]+) and the emergence of the product mass validates reaction completion.
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Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (to strip residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Dichloromethane/Methanol) to yield the pure etherified intermediate.
Mechanism of action for kinase inhibitors derived from the 6,7-dimethoxyquinoline core.
References
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: NIH / PMC 2
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Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase Source: ACS Publications 4
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First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents Source: ACS Publications 3
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The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide Source: BenchChem 1
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Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal 5
